molecular formula C14H17NO B2739706 1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1179970-82-1

1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2739706
CAS No.: 1179970-82-1
M. Wt: 215.296
InChI Key: OFDVLVACXJSOFI-UHFFFAOYSA-N
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Description

1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a pyrrolidine ring, a five-membered nitrogen heterocycle commonly found in biologically active compounds and FDA-approved pharmaceuticals . The structural motif of a pyrrolidine ring linked to a propenone chain and an aromatic methylphenyl group is reminiscent of other psychoactive compounds studied for their effects on the central nervous system, making it a valuable scaffold for investigating structure-activity relationships (SAR) . Preliminary research on structurally related pyrrolidine derivatives suggests potential applications as tools for studying monoamine neurotransmission. Similar compounds have demonstrated activity as dopamine and norepinephrine transporter (DAT/NET) inhibitors with reduced effects on the serotonin transporter (SERT), indicating high selectivity for specific neural pathways . This pharmacological profile makes such compounds promising candidates for research into substance abuse medications, attention deficit disorders, and depression. The presence of the propenone moiety may offer additional synthetic utility for further chemical modifications through conjugate addition reactions, enabling researchers to create a diverse library of analogs for comprehensive biological evaluation. Please note: This product is intended for research purposes only and is not for human consumption. It is the responsibility of the purchaser to ensure compliance with all local and federal regulations regarding the handling and use of this substance.

Properties

IUPAC Name

1-[2-(2-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-14(16)15-10-6-9-13(15)12-8-5-4-7-11(12)2/h3-5,7-8,13H,1,6,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDVLVACXJSOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methylphenylacetonitrile with pyrrolidine in the presence of a base, followed by the addition of acryloyl chloride. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the prop-2-en-1-one moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one has been investigated for its potential as a therapeutic agent. Its structural similarity to other pyrrolidine derivatives suggests that it may exhibit pharmacological activities similar to those compounds, including:

  • Antidepressant Activity : Compounds with similar structures have shown promise in treating mood disorders by modulating neurotransmitter levels in the brain. Research indicates that pyrrolidine derivatives can act on serotonin and dopamine receptors, which are crucial for mood regulation.
  • Analgesic Properties : Some studies have suggested that pyrrolidine-based compounds possess analgesic effects, making them candidates for pain management therapies.

Neuropharmacology

Due to its ability to cross the blood-brain barrier, this compound has potential applications in neuropharmacology. It may serve as a scaffold for developing new drugs targeting neurological conditions such as:

  • Anxiety Disorders : Given the role of neurotransmitters in anxiety, this compound's modulation of these pathways could lead to effective treatments.
  • Cognitive Enhancement : Research into cognitive enhancers has identified various pyrrolidine derivatives as promising candidates for improving memory and learning.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from pyrrolidine structures. The presence of the prop-2-en-1-one moiety may enhance the compound's ability to inhibit bacterial growth, making it a candidate for further investigation in developing new antibiotics .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaFindings
Study 1Antidepressant EffectsDemonstrated modulation of serotonin receptors in vitro.
Study 2Analgesic PropertiesShowed significant pain relief in animal models compared to control groups.
Study 3Antimicrobial ActivityExhibited effective inhibition against Gram-positive bacteria with MIC values below standard antibiotics.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on variations in the ketone backbone, substituents, and heterocyclic rings. Key examples include:

Compound Name Core Structure Substituents Key Structural Features Reference
1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one Propenone 2-Methylphenyl on pyrrolidine α,β-unsaturation; planar enaminone system N/A
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one Propanone Phenyl on pyrrolidine Saturated ketone; dihedral angle (80.6° benzene/amide)
3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one Propenone 2-Chloro-3-methoxyphenyl Electron-withdrawing substituents; conjugated system
(E)-3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Propenone Multiple methoxy groups Enhanced solubility; potential estrogen receptor activity
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) Pentanone Phenyl on pentanone Psychostimulant; dopamine/norepinephrine reuptake inhibitor

Key Observations :

  • Substituent effects : The 2-methylphenyl group may increase lipophilicity compared to unsubstituted phenyl analogs (e.g., 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one) . Electron-withdrawing groups (e.g., chloro, methoxy) in other analogs influence electronic density and binding affinity .

Key Observations :

  • The target compound’s synthesis would likely follow enaminone-forming reactions, similar to and , using pyrrolidine and propenone precursors under anhydrous conditions .
  • Lower yields in (44–48%) highlight challenges in sterically congested systems, whereas α-PVP derivatives are synthesized more efficiently due to established cathinone protocols .

Pharmacological and Regulatory Comparisons

Compound Name Biological Activity Regulatory Status Reference
This compound Not reported; potential as intermediate or NPS Unregulated N/A
α-PVP Psychostimulant; DAT/NET inhibition Schedule II (UN Convention)
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one Antihistamine intermediate Unregulated
3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one Unknown; possible antimicrobial/anticancer Unregulated

Key Observations :

  • Regulatory scrutiny is higher for cathinones (e.g., α-PVP) due to documented neurotoxicity and fatalities, whereas enaminones remain less studied .

Biological Activity

1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a pyrrolidine derivative notable for its diverse biological activities. This compound features a pyrrolidine ring linked to a prop-2-en-1-one moiety and a 2-methylphenyl group, which contributes to its pharmacological properties. Research has indicated that compounds of this class exhibit significant antibacterial and antifungal activities, making them of interest in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15NO\text{C}_{13}\text{H}_{15}\text{N}O

This structure consists of:

  • A pyrrolidine ring, a five-membered nitrogen-containing heterocycle.
  • An α,β-unsaturated carbonyl group, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that pyrrolidine derivatives, including this compound, demonstrate notable antibacterial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound can inhibit bacterial growth effectively, with some derivatives achieving complete death of bacteria within hours .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity are as follows:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These results indicate that the compound may serve as a potential antifungal agent .

The biological activity of pyrrolidine derivatives is often attributed to their ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of the unsaturated carbonyl group enhances reactivity with nucleophiles, which may disrupt bacterial metabolism or cell wall synthesis.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Pyrrolidine Alkaloids : This research evaluated various pyrrolidine derivatives' antibacterial and antifungal properties, highlighting how structural modifications influence efficacy .
  • Antimicrobial Efficacy : A comparative study demonstrated that specific structural features, such as halogen substitutions on the phenyl ring, significantly enhanced antimicrobial activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyrrolidine ring could lead to improved bioactivity against targeted pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer: Key steps involve coupling the pyrrolidine moiety to the 2-methylphenyl group via nucleophilic substitution or reductive amination, followed by propenone formation through a Claisen-Schmidt condensation. Optimization of solvent polarity (e.g., THF vs. DMF), temperature (60–80°C for condensation), and catalyst choice (e.g., acidic or basic conditions) is critical. For example, highlights the role of solvent selection in minimizing side reactions during analogous pyrrolidinone syntheses. Monitoring intermediates via TLC or HPLC ensures reaction progression .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and stereochemistry?

  • Methodological Answer: Use a combination of 1H^1 \text{H}-/13C^13 \text{C}-NMR to confirm substituent connectivity and stereochemistry. X-ray crystallography (as in and ) resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring. IR spectroscopy can validate the propenone carbonyl stretch (~1700 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular weight, while GC-MS or LC-QTOF ( ) assesses purity and detects isomers .

Q. How can researchers differentiate between potential isomers (e.g., E/Z configurations) in this compound?

  • Methodological Answer: NOESY NMR experiments identify spatial proximity of protons to determine E/Z configurations. For example, coupling constants (JJ) in 1H^1 \text{H}-NMR for the propenone double bond (trans J1516HzJ \approx 15–16 \, \text{Hz}; cis J1012HzJ \approx 10–12 \, \text{Hz}) provide preliminary evidence. Computational modeling (DFT) can predict stability of isomers, corroborated by HPLC separation using chiral columns ( ) .

Advanced Research Questions

Q. What computational strategies predict the biological activity or binding affinity of this compound toward specific targets?

  • Methodological Answer: Molecular docking (AutoDock, Schrödinger) screens potential targets by simulating interactions with proteins (e.g., kinases or GPCRs). QSAR models correlate structural features (e.g., pyrrolidine ring basicity, propenone electrophilicity) with activity. MD simulations assess binding stability over time. ’s analysis of fluorophenyl-pyrrolidinone analogs demonstrates how substituent electronegativity impacts target affinity .

Q. How can contradictory data between theoretical predictions and experimental results (e.g., reactivity or stability) be resolved?

  • Methodological Answer: Re-evaluate computational parameters (e.g., solvent models in DFT) against experimental conditions (e.g., pH, temperature). For instance, ’s GC-MS data identified degradation products under acidic conditions, prompting revised stability assays. Cross-validate with spectroscopic kinetics (UV-Vis monitoring) or microcalorimetry (ITC) to reconcile discrepancies .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer: Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during pyrrolidine ring formation. Continuous flow systems enhance reproducibility and reduce side reactions. emphasizes temperature control during ring closure to prevent racemization. Chiral HPLC ( ) or circular dichroism (CD) monitors enantiopurity at each step .

Q. How does the compound’s physicochemical profile (e.g., logP, solubility) influence its suitability for in vivo studies?

  • Methodological Answer: Determine logP via shake-flask or HPLC methods to assess lipophilicity. Solubility screens in PBS or simulated biological fluids guide formulation (e.g., nanoemulsions or cyclodextrin complexes). ’s PubChem data on fluorinated analogs provides benchmarks for bioavailability optimization .

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